molecular formula C8H5NO2S B3045331 2H-1,3-Benzothiazine-2,4(3H)-dione CAS No. 10512-65-9

2H-1,3-Benzothiazine-2,4(3H)-dione

Cat. No. B3045331
M. Wt: 179.2 g/mol
InChI Key: IZQGCATXOBZJQL-UHFFFAOYSA-N
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Patent
US04140532

Procedure details

30 g of thiosalicylic acid and 39 g of triethylamine were dissolved in 125 ml of tetrahydrofuran. The mixed solution was maintained at a temperature of 0 - 5° C., to which 42 g of ethyl chloroformate was added dropwise. The system was allowed to stand for 30 minutes and then, 50 ml of aqueous ammonia (ammonia concentration: 25 - 30%) was added thereto. The resulting solution was allowed to stand over night at room temperatue (about 20 - 30° C.). Then, the solvent used was removed by distillation under reduced pressure, while the residue was filtered off, and recrystallized from ethanol. 21 g of 2H-1,3-benzothiazin-2,4(3H)-dione was obtained. The melting point of the product was 210 - 211° C. (In addition, this product can be also prepared by using as a starting material the ester derivatives of thiosalicylic acid, which are obtained using usual esterification reactions, in a similar manner as above.)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].C([N:13]([CH2:16]C)CC)C.ClC(OCC)=[O:20].N>O1CCCC1>[S:4]1[C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1](=[O:10])[NH:13][C:16]1=[O:20]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
Quantity
39 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
to stand over night at room temperatue (about 20 - 30° C.)
CUSTOM
Type
CUSTOM
Details
Then, the solvent used was removed by distillation under reduced pressure, while the residue
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(NC(C2=C1C=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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